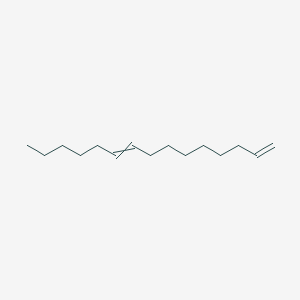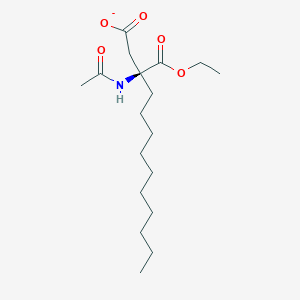![molecular formula C22H16Br2 B12607143 1,1'-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3-bromobenzene) CAS No. 643753-87-1](/img/structure/B12607143.png)
1,1'-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3-bromobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3-bromobenzene) is an organic compound characterized by its unique structure, which includes a 1,3-phenylene core connected to two ethene-2,1-diyl groups, each of which is further bonded to a 3-bromobenzene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3-bromobenzene) typically involves a multi-step process. One common method includes the following steps:
Formation of the 1,3-phenylene core: This can be achieved through various organic reactions, such as Friedel-Crafts alkylation.
Attachment of ethene-2,1-diyl groups: This step often involves the use of Wittig or Horner-Wadsworth-Emmons reactions to introduce the ethene groups.
Bromination: The final step involves the bromination of the benzene rings using reagents like bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3-bromobenzene) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The ethene groups can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents such as toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce extended conjugated systems.
Applications De Recherche Scientifique
1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3-bromobenzene) has several applications in scientific research:
Materials Science: Used in the synthesis of conjugated polymers and organic semiconductors.
Organic Synthesis: Serves as a building block for more complex organic molecules.
Biological Studies: Potential use in the development of bioactive compounds.
Industrial Applications: Utilized in the production of advanced materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3-bromobenzene) depends on its application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In materials science, its conjugated structure allows it to participate in electronic interactions, making it useful in the development of semiconducting materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,4-dinitrobenzene): Similar structure but with nitro groups instead of bromine.
Benzoic acid, 3,3’- (1,3-phenylenedi-2,1-ethynediyl)bis-: Contains ethynediyl groups instead of ethene-2,1-diyl groups.
Uniqueness
1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3-bromobenzene) is unique due to its specific substitution pattern and the presence of bromine atoms, which make it particularly useful for further functionalization through substitution reactions. Its conjugated structure also imparts unique electronic properties, making it valuable in materials science applications.
Propriétés
Numéro CAS |
643753-87-1 |
|---|---|
Formule moléculaire |
C22H16Br2 |
Poids moléculaire |
440.2 g/mol |
Nom IUPAC |
1,3-bis[2-(3-bromophenyl)ethenyl]benzene |
InChI |
InChI=1S/C22H16Br2/c23-21-8-2-6-19(15-21)12-10-17-4-1-5-18(14-17)11-13-20-7-3-9-22(24)16-20/h1-16H |
Clé InChI |
FWGJTXRQOMNNMZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C=CC2=CC(=CC=C2)Br)C=CC3=CC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-{[(2R)-2-Methylhexane-1,1-diyl]disulfinyl}bis(4-methylbenzene)](/img/structure/B12607067.png)
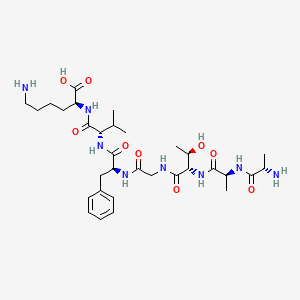
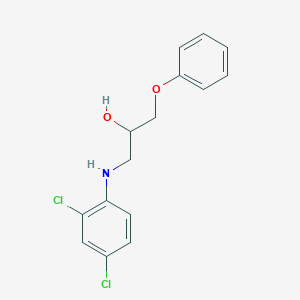
![4-Bromo-7-chloro-9-methyl-3,4-dihydro-2H-benzo[B]oxepin-5-one](/img/structure/B12607091.png)

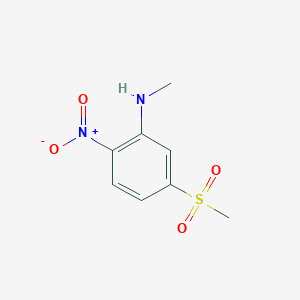
![(2S)-2-[Hydroxy(4-methylphenyl)methyl]cyclohexan-1-one](/img/structure/B12607106.png)
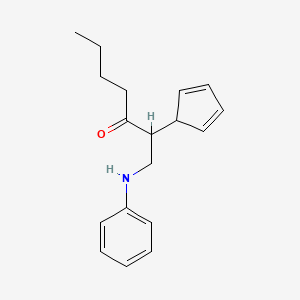

![6-(3,5-Dimethylphenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12607114.png)
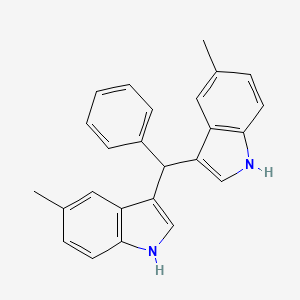
![6-[(2,5-dimethylphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12607125.png)
